molecular formula C3Cl4O B1214301 2,3,3-Trichloroacryloyl chloride CAS No. 815-58-7

2,3,3-Trichloroacryloyl chloride

Cat. No.: B1214301
CAS No.: 815-58-7
M. Wt: 193.8 g/mol
InChI Key: BCOSEZGCLGPUSL-UHFFFAOYSA-N
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Description

2,3,3-Trichloroacryloyl chloride: is an organic compound with the molecular formula C3Cl4O . It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both the acyl chloride and the trichloromethyl groups, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,3-Trichloroacryloyl chloride can be synthesized through the chlorination of acryl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as activated charcoal. The reaction is carried out under controlled conditions to ensure the selective formation of the trichloroacryloyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a chlorination reactor where acryl chloride is continuously fed, and chlorine gas is introduced. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 2,3,3-Trichloroacryloyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Addition Reactions: The compound can participate in addition reactions with nucleophiles, resulting in the formation of addition products.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form trichloroacetic acid and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.

    Catalysts: Catalysts like pyridine or triethylamine are often used to facilitate nucleophilic substitution reactions.

Major Products:

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Trichloroacetic Acid: Formed by hydrolysis.

Scientific Research Applications

Chemistry: 2,3,3-Trichloroacryloyl chloride is used as a reagent in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable intermediate in the synthesis of complex molecules.

Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through acylation reactions. This modification can alter the biological activity and properties of the biomolecules, making it useful in drug development and biochemical studies.

Industry: The compound is used in the production of specialty chemicals, including polymers and resins

Mechanism of Action

The mechanism of action of 2,3,3-trichloroacryloyl chloride primarily involves its reactivity towards nucleophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of covalent bonds with the nucleophiles, resulting in the formation of various derivatives. The trichloromethyl group also contributes to the reactivity of the compound by stabilizing the transition state during the reaction.

Comparison with Similar Compounds

    Trichloroacetyl chloride: Similar in structure but lacks the double bond present in 2,3,3-trichloroacryloyl chloride.

    2,2,2-Trichloroethyl chloroformate: Contains a trichloromethyl group but differs in the functional group attached to the carbon.

Uniqueness: this compound is unique due to the presence of both the acyl chloride and the trichloromethyl groups, which confer high reactivity and versatility in chemical reactions. The double bond in its structure also allows for additional reactivity compared to similar compounds.

Properties

IUPAC Name

2,3,3-trichloroprop-2-enoyl chloride
Source PubChem
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InChI

InChI=1S/C3Cl4O/c4-1(2(5)6)3(7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOSEZGCLGPUSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(Cl)Cl)(C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl4O
Source PubChem
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DSSTOX Substance ID

DTXSID6061155
Record name 2-Propenoyl chloride, 2,3,3-trichloro-
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Molecular Weight

193.8 g/mol
Source PubChem
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name Trichloroacryloyl chloride
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CAS No.

815-58-7
Record name 2,3,3-Trichloro-2-propenoyl chloride
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Record name Trichloroacryloyl chloride
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Record name 2-Propenoyl chloride, 2,3,3-trichloro-
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Record name 2-Propenoyl chloride, 2,3,3-trichloro-
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Record name 2,3,3-trichloroacryloyl chloride
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Record name TRICHLOROACRYLOYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is trichloroacryloyl chloride linked to the toxicity of dichloroacetylene (DCA)?

A1: Research indicates that DCA decomposes spontaneously in the presence of oxygen, generating several byproducts, including trichloroacryloyl chloride. [] While the exact mechanism of DCA toxicity remains unclear, the formation of reactive compounds like trichloroacryloyl chloride during its decomposition may contribute to its overall toxic effects. This hypothesis stems from the understanding that reactive compounds can readily interact with biological molecules, potentially disrupting normal cellular function and leading to toxicity. []

Q2: What is the significance of identifying trichloroacryloyl chloride as a DCA degradation product?

A2: Identifying trichloroacryloyl chloride as a DCA degradation product is crucial for several reasons. Firstly, it contributes to a more comprehensive understanding of DCA's decomposition pathway and the potential hazards associated with its use and handling. Secondly, knowing the specific degradation products, especially those with potential reactivity, can guide the development of safety measures, handling protocols, and detoxification strategies for DCA. Lastly, this knowledge can be used in further research to elucidate the individual toxicities of DCA's degradation products, including trichloroacryloyl chloride. []

Q3: Are there any known applications of trichloroacryloyl chloride in synthetic chemistry?

A3: While the provided research focuses on the formation and potential toxicity of trichloroacryloyl chloride, one study highlights its use in organic synthesis. [] The research demonstrates a novel method for synthesizing 1-(2,2-Dichlorovinyl)uracils using trichloroacryloyl chloride as a reagent. [] This example suggests that despite its potential toxicity, trichloroacryloyl chloride may possess specific reactivity valuable in synthetic chemistry, warranting further investigation into its applications and safe handling procedures.

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